molecular formula C23H18FNO4S B14402594 2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole CAS No. 88264-21-5

2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole

Cat. No.: B14402594
CAS No.: 88264-21-5
M. Wt: 423.5 g/mol
InChI Key: QAKFLOVZSZIGTL-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole is a complex organic compound that features a combination of fluorobenzene, sulfinyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with appropriate reagents to introduce the sulfinyl group. This is followed by the formation of the oxazole ring through cyclization reactions involving methoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The compound can be reduced to modify the oxazole ring or the sulfinyl group.

    Substitution: The fluorobenzene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while substitution reactions on the fluorobenzene ring can introduce various functional groups.

Scientific Research Applications

2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxazole ring may also interact with biological receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenesulfonyl chloride
  • 2-Fluorobenzene-1-sulfonyl chloride
  • 3-Chloro-4-methoxybenzene-1-sulfonyl chloride

Uniqueness

2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole is unique due to the combination of its structural features, including the fluorobenzene, sulfinyl, and oxazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

88264-21-5

Molecular Formula

C23H18FNO4S

Molecular Weight

423.5 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfinyl-4,5-bis(4-methoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C23H18FNO4S/c1-27-18-9-3-15(4-10-18)21-22(16-5-11-19(28-2)12-6-16)29-23(25-21)30(26)20-13-7-17(24)8-14-20/h3-14H,1-2H3

InChI Key

QAKFLOVZSZIGTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=N2)S(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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